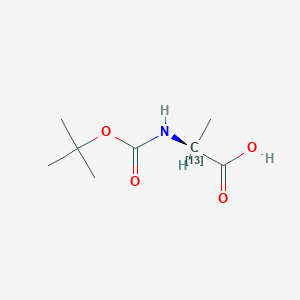

Boc-L-Ala-OH-2-13C

CAS No.:

Cat. No.: VC16194901

Molecular Formula: C8H15NO4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO4 |

|---|---|

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino](213C)propanoic acid |

| Standard InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1 |

| Standard InChI Key | QVHJQCGUWFKTSE-IJPZVAHNSA-N |

| Isomeric SMILES | C[13C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Boc-L-Ala-OH-2-¹³C is a derivative of the proteinogenic amino acid L-alanine, modified by two functional groups:

-

A tert-butoxycarbonyl (Boc) group attached to the alpha-amino group, rendering the amine inert during synthetic reactions.

-

A carbon-13 isotope at the alpha-carbon (C2 position), replacing the naturally abundant carbon-12.

The carboxylic acid moiety (-COOH) remains unprotected, allowing downstream conjugation or activation. The isotopic label introduces a distinct NMR signature, critical for structural elucidation in complex biomolecules .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 201740-79-6* | |

| Molecular Formula | C₈H₁₅¹³CNO₄ | Derived |

| Molecular Weight | 190.20 g/mol | |

| Melting Point | 79–83°C | |

| Protection Group | Boc (tert-butoxycarbonyl) |

*The provided CAS number corresponds to Boc-L-Ala-OH-3-¹³C in , highlighting a potential positional discrepancy in isotopic labeling.

Synthesis and Purification

Protection Strategy

The Boc group is introduced via reaction of L-alanine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This step prevents unwanted side reactions at the amine during subsequent couplings . Isotopic labeling at C2 is achieved by:

-

Biosynthetic Incorporation: Culturing organisms in ¹³C-enriched media, though this method lacks stereochemical control.

-

Chemical Synthesis: Using ¹³C-labeled precursors (e.g., ¹³C-pyruvate) in multi-step organic reactions, ensuring regiospecific labeling .

Coupling and Deprotection

In peptide synthesis, Boc-L-Ala-OH-2-¹³C is activated (e.g., via DCC/HOBt) and coupled to growing peptide chains. Post-synthesis, the Boc group is removed with trifluoroacetic acid (TFA), exposing the amine for further elongation . Liquid hydrogen fluoride (HF) is employed for final deprotection in solid-phase synthesis, though this requires specialized equipment due to HF’s toxicity .

Applications in Isotopic Labeling

NMR Spectroscopy

The ¹³C label at C2 provides a non-perturbing probe for studying:

-

Peptide Conformation: Chemical shift perturbations reveal secondary structure changes (e.g., α-helix to β-sheet transitions).

-

Ligand Binding: Saturation transfer difference (STD) NMR detects interactions between labeled peptides and target proteins.

Metabolic Tracing

In cell cultures, Boc-L-Ala-OH-2-¹³C can be deprotected intracellularly to release L-alanine-2-¹³C, which enters the citric acid cycle. Tracking ¹³C-enriched metabolites via mass spectrometry elucidates flux through pathways like glycolysis and gluconeogenesis.

Analytical Characterization

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 191.15) and isotopic enrichment. The ¹³C incorporation ratio is quantified by comparing the intensity of the ¹³C peak to the natural ¹²C background.

Discrepancies and Limitations

The sole publicly available data ( ) erroneously associates Boc-L-Ala-OH-3-¹³C with hypoxanthine, a purine derivative unrelated to alanine. This underscores the need for rigorous verification of commercial compound listings. Furthermore, the synthetic protocols in for cadystin highlight challenges in regioselective isotopic labeling, suggesting that Boc-L-Ala-OH-2-¹³C synthesis may require optimized coupling conditions to avoid racemization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume